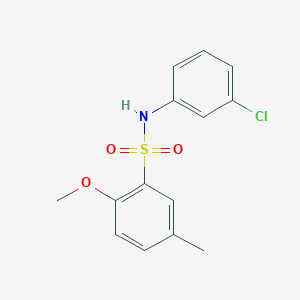![molecular formula C15H13ClF3N3O B5700632 4-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5700632.png)
4-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine is a chemical compound that is used extensively in scientific research. It is a potent inhibitor of a specific protein kinase, and its unique structure makes it an excellent tool for studying the functions of this kinase. In
作用機序
4-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine works by binding to the ATP-binding site of the protein kinase, preventing it from phosphorylating its target proteins. This inhibition leads to a decrease in cell growth and division, making it an effective tool for studying the role of this kinase in these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of the protein kinase. This inhibition leads to a decrease in cell growth and division, which can have both positive and negative effects depending on the context. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential therapy for diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of 4-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine is its potency as an inhibitor of the protein kinase. This makes it an excellent tool for studying the role of this kinase in cellular processes. However, its potency also means that it can have off-target effects, making it important to use appropriate controls in experiments. In addition, the synthesis of this compound can be challenging, making it difficult to obtain in large quantities.
将来の方向性
There are several future directions for research involving 4-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine. One area of interest is the development of new therapies for diseases such as cancer and rheumatoid arthritis based on the inhibition of the protein kinase. In addition, researchers are exploring the use of this compound as a tool for studying other cellular processes, such as autophagy and apoptosis. Finally, there is interest in developing new synthetic methods for this compound that are more efficient and scalable.
合成法
The synthesis of 4-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine involves several steps. The starting materials are 4-chlorobenzaldehyde, 2-amino-4,6-dimethylpyrimidine, and 4-trifluoromethylphenyl isocyanate. These react to form the intermediate 4-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]urea, which is then treated with morpholine to yield the final product.
科学的研究の応用
4-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine is used extensively in scientific research as a tool for studying the functions of a specific protein kinase. This kinase is involved in a variety of cellular processes, including cell growth, division, and differentiation. By inhibiting this kinase, researchers can study its role in these processes and develop new therapies for diseases such as cancer.
特性
IUPAC Name |
4-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N3O/c16-11-3-1-10(2-4-11)12-9-13(15(17,18)19)21-14(20-12)22-5-7-23-8-6-22/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFVSGNNSPXMDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-bromo-2-(1-piperidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5700554.png)
![N-(4-ethylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5700566.png)

![2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5700592.png)
![N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5700598.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B5700602.png)

![4-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5700606.png)





